4-(2-Aminoethyl)-2-methoxyphenol
Overview
Description
3-Methoxytyramine: This compound can be further metabolized by the enzyme monoamine oxidase (MAO) to form homovanillic acid, which is then typically excreted in the urine . Initially thought to be physiologically inactive, 3-methoxytyramine has recently been shown to act as an agonist of human trace amine-associated receptor 1 (TAAR1) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxytyramine is synthesized by the methylation of dopamine. The enzyme catechol-O-methyl transferase (COMT) catalyzes the transfer of a methyl group from S-adenosylmethionine to the hydroxyl group at the 3-position of dopamine . This reaction occurs under physiological conditions in the human body.
Industrial Production Methods: Industrial production of 3-methoxytyramine typically involves chemical synthesis rather than enzymatic processes. One common method involves the methylation of dopamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxytyramine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized by monoamine oxidase (MAO) to form homovanillic acid.
Substitution: The methoxy group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Monoamine oxidase (MAO) in the presence of oxygen.
Substitution: Various nucleophiles can be used to substitute the methoxy group, often requiring a catalyst and elevated temperatures.
Major Products:
Oxidation: Homovanillic acid.
Substitution: Depending on the nucleophile used, various substituted phenethylamines can be formed.
Scientific Research Applications
3-Methoxytyramine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.
Industry: It is used in the production of pharmaceuticals and as a biomarker for certain medical conditions.
Mechanism of Action
3-Methoxytyramine exerts its effects primarily by acting as an agonist of the trace amine-associated receptor 1 (TAAR1) . When 3-methoxytyramine binds to TAAR1, it activates the receptor, leading to the accumulation of cyclic adenosine monophosphate (cAMP) and the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) . These signaling events are associated with various physiological responses, including movement control and behavioral effects .
Comparison with Similar Compounds
Tyramine: Another trace amine that acts on adrenergic and dopaminergic systems.
3,4-Dimethoxyphenethylamine: A compound structurally similar to 3-methoxytyramine but with an additional methoxy group.
Uniqueness: 3-Methoxytyramine is unique in its ability to act as a neuromodulator and its specific interaction with TAAR1 . Unlike dopamine, which primarily acts on dopamine receptors, 3-methoxytyramine’s effects are mediated through trace amine-associated receptors, highlighting its distinct role in the central nervous system .
Properties
IUPAC Name |
4-(2-aminoethyl)-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVQKHQLANKJQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1477-68-5 (hydrochloride) | |
Record name | 3-Methoxytyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40862189 | |
Record name | 4-(2-Aminoethyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methoxytyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000022 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
554-52-9 | |
Record name | 3-Methoxytyramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxytyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Aminoethyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-aminoethyl)-2-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-O-METHYLDOPAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH2767EDP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methoxytyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000022 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the significance of 4-(2-Aminoethyl)-2-methoxyphenol in the context of the research on Sinularia flexibilis?
A1: This compound, alongside tyramine and 5-(2-aminoethyl)-2-methoxyphenol, forms an amide with (Z)-3-methyldodec-2-enoic acid. These amides, isolated from Sinularia flexibilis, exhibit atrial stimulant properties. [] This discovery highlights the potential of marine organisms as sources of bioactive compounds with potential medicinal applications.
Q2: Can you elaborate on the structural characterization of this compound derived from the study?
A2: While the study confirms the structure of this compound through spectral methods and synthesis, [] it doesn't provide specific details regarding molecular formula, weight, or detailed spectroscopic data. Further investigation into related literature or databases may be needed for a comprehensive structural understanding.
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